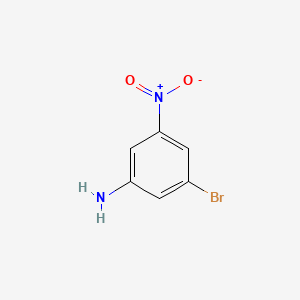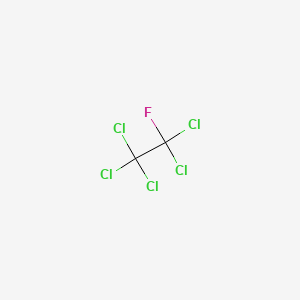
Pentachlorofluoroethane
Übersicht
Beschreibung
Pentachlorofluoroethane is a chemical compound that is not directly discussed in the provided papers. However, the papers do discuss related compounds and methodologies that could be relevant to understanding the synthesis and properties of chlorofluorocarbons like pentachlorofluoroethane. For instance, the use of niobium pentachloride as a Lewis acid in Friedel–Crafts reactions suggests potential pathways for chlorination or fluorination in the synthesis of complex organohalides .
Synthesis Analysis
The synthesis of complex halogenated compounds can involve Lewis acids like niobium pentachloride, which is shown to facilitate Friedel–Crafts hydroxyalkylation with arenes . This method could hypothetically be adapted for the synthesis of pentachlorofluoroethane by choosing appropriate starting materials and reaction conditions. Additionally, the synthesis of pentafluorophenyl derivatives via a pertrifluoromethylation route using (trifluoromethyl)copper species indicates a potential strategy for introducing fluorine atoms into organic molecules .
Molecular Structure Analysis
While the molecular structure of pentachlorofluoroethane is not directly analyzed in the provided papers, the structural analysis of related compounds, such as pentafluorophenyl derivatives, reveals significant distortion of the aromatic rings due to steric crowding . This information could be extrapolated to suggest that pentachlorofluoroethane may also exhibit structural distortions due to the presence of multiple chlorine and fluorine atoms.
Chemical Reactions Analysis
The papers do not specifically address the chemical reactions of pentachlorofluoroethane, but they do provide insights into the reactivity of halogenated compounds. For example, the reactivity of pentafluorophenyl derivatives in the formation of stable carbenes and radical species suggests that pentachlorofluoroethane may also participate in unique chemical reactions due to the presence of electron-withdrawing fluorine atoms .
Physical and Chemical Properties Analysis
The physical and chemical properties of pentachlorofluoroethane are not detailed in the provided papers. However, the synthesis of poly(pentafluorophenylmethylsiloxane) and its characterization, including molecular weight determination, hints at the potential properties of fluorinated polymers, which could be relevant when considering the properties of pentachlorofluoroethane, such as permeability and surface activity .
Wissenschaftliche Forschungsanwendungen
-
Propellant and Refrigerant
- Application: Pentachlorofluoroethane was once used as a propellant and refrigerant .
- Outcome: The use of Pentachlorofluoroethane in these applications has been banned since January 1, 1996 in developed countries, and January 1, 2010 in developing countries under the Montreal Protocol because of its ozone-depleting potential .
-
Gas Leak Detection
- Stimuli-Responsive Materials
- Application: Pentachlorofluoroethane, like other fluorinated polymers, may be used in the creation of stimuli-responsive materials .
- Method: These materials can change one or more of their physicochemical properties in response to external stimuli such as light, temperature, electrical and magnetic fields, pH, etc .
- Outcome: The specific outcomes would depend on the particular application of the material. For example, in a biomedical context, these materials could be used for targeted drug delivery or tissue engineering .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,1,1,2,2-pentachloro-2-fluoroethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2Cl5F/c3-1(4,5)2(6,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQKBWZDTYSQPMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)(Cl)Cl)(F)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2Cl5F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059869 | |
| Record name | CFC-111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentachlorofluoroethane | |
CAS RN |
354-56-3 | |
| Record name | 1,1,1,2,2-Pentachloro-2-fluoroethane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=354-56-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethane, 1,1,1,2,2-pentachloro-2-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000354563 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethane, 1,1,1,2,2-pentachloro-2-fluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | CFC-111 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6059869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 2-[4-(4-amino-2-methylphenoxy)phenyl]-acetate](/img/structure/B1329204.png)

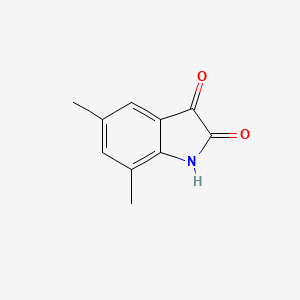

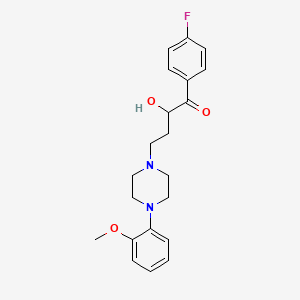


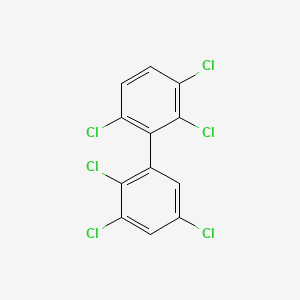

![[(3R,4R,5S,6S)-4,5,6-triacetyloxyoxan-3-yl] acetate](/img/structure/B1329225.png)



